2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-bis(2-methylpropyl)acetamide
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Overview
Description
2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N,N-BIS(2-METHYLPROPYL)ACETAMIDE is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N,N-BIS(2-METHYLPROPYL)ACETAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: This is achieved by condensing ortho-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the Sulfanyl Group: The benzimidazole core is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: The final step involves the acylation of the sulfanyl-substituted benzimidazole with an acyl chloride or anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N,N-BIS(2-METHYLPROPYL)ACETAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Electrophilic Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzimidazoles, halobenzimidazoles.
Scientific Research Applications
2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N,N-BIS(2-METHYLPROPYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N,N-BIS(2-METHYLPROPYL)ACETAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Telmisartan: Another benzimidazole derivative used as an antihypertensive agent.
Omeprazole: A benzimidazole-based proton pump inhibitor used to treat gastric ulcers.
Fenbendazole: A benzimidazole anthelmintic used to treat parasitic infections.
Uniqueness
2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N,N-BIS(2-METHYLPROPYL)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H27N3OS |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-bis(2-methylpropyl)acetamide |
InChI |
InChI=1S/C18H27N3OS/c1-12(2)9-21(10-13(3)4)16(22)11-23-18-19-15-8-6-7-14(5)17(15)20-18/h6-8,12-13H,9-11H2,1-5H3,(H,19,20) |
InChI Key |
RMLQAYOOYOGOQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)SCC(=O)N(CC(C)C)CC(C)C |
Origin of Product |
United States |
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